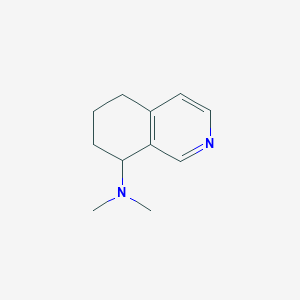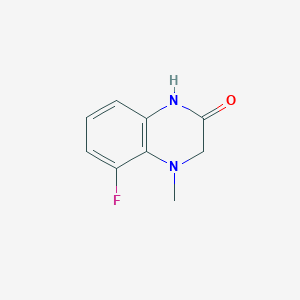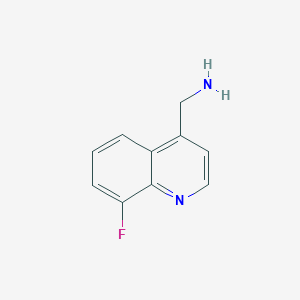
5-Chloro-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylquinazoline can be achieved through various methods. One common approach involves the reaction of 2-methylquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
Starting Material: 2-methylquinazoline
Chlorinating Agent: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
5-Chloro-2-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-methylquinazoline, while oxidation may produce quinazoline N-oxides .
科学的研究の応用
5-Chloro-2-methylquinazoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its interactions with enzymes and receptors.
Material Science: It is employed in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex heterocyclic compounds for research and industrial purposes.
作用機序
The mechanism of action of 5-Chloro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
2-Methylquinazoline: Lacks the chlorine substituent at the 5-position.
5-Chloroquinazoline: Lacks the methyl group at the 2-position.
2,5-Dichloroquinazoline: Contains an additional chlorine substituent at the 2-position.
Uniqueness
5-Chloro-2-methylquinazoline is unique due to the presence of both a chlorine atom at the 5-position and a methyl group at the 2-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H7ClN2 |
|---|---|
分子量 |
178.62 g/mol |
IUPAC名 |
5-chloro-2-methylquinazoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3 |
InChIキー |
UXEIQCJRAARPMP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C(=N1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)




![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)

![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)

![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)


